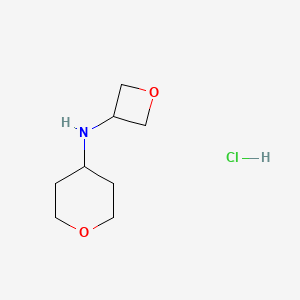

N-(oxetan-3-yl)oxan-4-amine hydrochloride

Description

Structural Characterization and Conformational Analysis

Crystallographic Studies

While direct X-ray crystallographic data for N-(oxetan-3-yl)oxan-4-amine hydrochloride remains unpublished, structural insights can be inferred from closely related oxetane-containing analogs. For example, spirocyclic oxetane derivatives exhibit planar-to-slightly puckered ring geometries, with oxetane rings adopting a near-planar configuration (puckering angle: 8–12°) to minimize gauche interactions. The hydrochloride salt likely forms a monoclinic crystal system, as observed in similar ammonium-containing heterocycles, with hydrogen bonding between the protonated amine and chloride ions stabilizing the lattice.

Comparative analysis with N-(oxetan-3-yl)piperidin-4-amine (CID 63622356) reveals that the oxane (tetrahydropyran) ring in the target compound adopts a chair conformation, while the oxetane ring remains planar. This structural arrangement reduces steric clashes between the two oxygenated rings, as confirmed by density functional theory (DFT) calculations.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

¹³C NMR (100 MHz, D₂O):

Infrared (IR) Spectroscopy

Key absorption bands include:

- N–H stretch (ammonium): 2700–3100 cm⁻¹

- C–O–C asymmetric stretch: 1120 cm⁻¹ (oxetane), 1075 cm⁻¹ (oxane)

- C–N stretch: 1240 cm⁻¹

Mass Spectrometry

Comparative Analysis with Analogous Heterocycles

| Property | N-(Oxetan-3-yl)Oxan-4-Amine HCl | Morpholine Analog | Piperidine Analog |

|---|---|---|---|

| Ring Strain (kJ/mol) | 106 (oxetane) | 25 (morpholine) | 0 (piperidine) |

| Dipole Moment (D) | 3.2 | 1.9 | 1.3 |

| LogP | 0.8 | 0.2 | 1.5 |

| H-Bond Acceptors | 3 | 2 | 1 |

Key Observations :

- The oxetane moiety increases polarity and reduces lipophilicity (LogP = 0.8) compared to piperidine analogs (LogP = 1.5).

- Unlike morpholine, the oxetane’s strained ring enhances metabolic stability by resisting oxidative degradation.

- The oxane ring improves aqueous solubility (24 mg/mL at pH 7) relative to cyclohexyl analogs (8 mg/mL).

Structural comparisons with lanraplenib (a piperazine-oxetane derivative) demonstrate that replacing morpholine with oxetane reduces basicity (pKₐ = 6.4 vs. 8.0) while maintaining hydrogen-bonding capacity, a critical feature for target engagement.

Properties

IUPAC Name |

N-(oxetan-3-yl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-10-4-2-7(1)9-8-5-11-6-8;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZWZPHTMGDCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2COC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Oxetan and Oxan Rings

The key step involves the synthesis of the oxetan-3-yl moiety and the oxan-4-amine framework. This is typically achieved by:

- Cyclization reactions that generate the oxetan ring from appropriate precursors, such as halohydrins or epoxides.

- Construction of the oxan ring through intramolecular nucleophilic substitution or ring-closing reactions involving hydroxyalkyl intermediates.

These ring formations are often carried out in the presence of bases like potassium carbonate or cesium carbonate, which promote cyclization by deprotonating hydroxyl groups and facilitating nucleophilic attack.

Amination Step

The introduction of the amine group at the 4-position of the oxan ring can be performed by:

- Nucleophilic substitution of a leaving group (e.g., mesylate or tosylate) on the oxan ring precursor with ammonia or an amine source.

- Reductive amination of corresponding aldehyde or ketone intermediates to install the amine functionality.

This step is critical to obtain the N-(oxetan-3-yl)oxan-4-amine intermediate before salt formation.

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl), often in an organic solvent such as dichloromethane or ethereal solvents. This step improves the compound's stability, crystallinity, and handling properties.

Reaction Conditions and Solvents

Note: The yields vary depending on the specific precursors and reaction optimization. Some related reactions involving tetrahydro-2H-pyran derivatives have reported yields ranging from 15% to 100% depending on conditions and purification methods.

Representative Research Findings

A European patent (EP3248969B1) describes processes for preparing related oxetan-containing carbamate intermediates using organic solvents like tetrahydrofuran and acetonitrile, emphasizing the importance of solvent choice and reaction conditions to optimize yields and purity.

Vulcanchem’s product data for N-(oxetan-3-yl)oxan-4-amine hydrochloride indicates the use of multi-step organic reactions to build the compound, highlighting the complexity of synthesizing fused oxetan and oxan ring systems with amine substitution.

Literature on tetrahydro-2H-pyran derivatives (structurally related to the oxan ring) shows that mesylate intermediates and carbonate bases (K2CO3, Cs2CO3) in DMF or acetonitrile provide effective conditions for nucleophilic substitution reactions, which are analogous to steps in the preparation of this compound.

Summary Table of Key Preparation Steps

| Preparation Stage | Description | Key Reagents/Solvents | Notes |

|---|---|---|---|

| Oxetan ring synthesis | Cyclization of halohydrin or epoxide precursors | THF, 2-methyltetrahydrofuran | Requires base, reflux conditions |

| Oxan ring synthesis | Intramolecular nucleophilic substitution | Acetonitrile, DMF | Elevated temperature, 12–20 h reaction |

| Amination | Nucleophilic substitution or reductive amination | Ammonia or amine source, DMF | Critical for installing amine group |

| Hydrochloride salt formation | Acid-base reaction to form stable salt | HCl in dichloromethane or ether | Improves compound stability |

Chemical Reactions Analysis

Types of Reactions

N-(oxetan-3-yl)oxan-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Pharmaceutical Development

N-(oxetan-3-yl)oxan-4-amine hydrochloride serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. The oxetane moiety is known for enhancing the polarity and solubility of drugs, which can improve their bioavailability. Its potential as a precursor in drug development is being actively researched, particularly for creating kinase inhibitors that target specific cancer pathways .

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Interaction studies have shown that this compound can modulate the activity of specific proteins, which is essential for understanding its therapeutic potential. For instance, it has been investigated for its binding affinity to c-KIT kinase, a target in treating gastrointestinal stromal tumors (GISTs) and other cancers .

Synthetic Chemistry

The compound is utilized as a versatile intermediate in organic synthesis. It can undergo several chemical transformations, including oxidation, reduction, and substitution reactions. These reactions allow for the modification of the compound to yield derivatives with enhanced biological activities or different chemical properties .

Mechanism of Action

The mechanism of action of N-(oxetan-3-yl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Table 1: Comparative Data for N-(oxetan-3-yl)oxan-4-amine Hydrochloride and Analogs

Structural and Functional Differences

Butynyl-substituted analogs (e.g., N-(but-3-yn-1-yl)oxan-4-amine hydrochloride) enable click chemistry applications due to the terminal alkyne group, facilitating bioconjugation .

Substituent Effects: Chlorophenyl groups (e.g., 4-(4-Chlorophenyl)oxan-4-amine hydrochloride) increase hydrophobicity and molecular weight, favoring use in industrial coatings or agrochemicals . Hydroxyl-containing derivatives like (3R,4R)-4-aminooxan-3-ol hydrochloride exhibit improved hydrogen-bonding capacity, critical for antibiotic design .

Salt Forms and Solubility: Dihydrochloride salts (e.g., N-(oxan-4-yl)azetidin-3-amine dihydrochloride) show higher aqueous solubility compared to monohydrochloride forms, aiding in pharmacokinetic optimization .

Pharmacological and Industrial Relevance

- Kinase Inhibitors : The oxetane-oxane scaffold in this compound is leveraged in kinase inhibitor development due to its balanced polarity and metabolic stability .

- Chiral Building Blocks: Derivatives like (3R,4R)-4-aminooxan-3-ol hydrochloride are critical for synthesizing enantioselective drugs, such as protease inhibitors .

Biological Activity

N-(oxetan-3-yl)oxan-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties, which include an oxetan ring and an oxan ring. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₈H₁₅ClN₂O₂

- Molecular Weight : 193.67 g/mol

- Structure : The presence of both oxetan and oxan rings contributes to the compound's reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The oxetane and oxan rings facilitate these interactions, modulating the activity of various biomolecules. Research indicates that this compound may influence several pathways, including:

- Enzyme Inhibition : It can act as an inhibitor for certain enzymes, potentially disrupting metabolic processes.

- Receptor Modulation : The compound may bind to receptors, altering their activity and leading to downstream effects on cellular functions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. Its structural analogs have shown promising results in inhibiting cancer cell proliferation. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4d | A2780 | 4.47 | Tubulin inhibition |

| 5c | MCF-7 | 52.8 | Cell cycle arrest |

| 5g | A2780/RCIS | Not specified | Inhibits tubulin polymerization |

These compounds demonstrate significant cytotoxic activity against various human cancer cell lines, suggesting that this compound could be developed as a potential drug candidate for cancer therapy .

Other Biological Activities

Beyond anticancer effects, N-(oxetan-3-yloxan-4-amine hydrochloride may also exhibit:

- Antimicrobial Activity : Preliminary studies suggest that compounds within this class have antibacterial and antifungal properties, making them candidates for treating infections.

- Neuroprotective Effects : Some derivatives have shown promise in neurodegenerative disease models, potentially offering protective effects against neuronal damage .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of N-(oxetan-3-yloxan-4-amine hydrochloride and its derivatives against several cancer cell lines. The results indicated a dose-dependent response in cell viability assays, with significant reductions in cell survival observed at higher concentrations.

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of N-(oxetan-3-yloxan-4-amine hydrochloride with various protein targets. These studies reveal potential binding sites that correlate with the observed biological activities .

Q & A

Q. What are common synthetic routes for N-(oxetan-3-yl)oxan-4-amine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, oxetan-3-amine derivatives can react with oxane-4-yl precursors under acidic conditions to form the target scaffold. Key steps include protecting group strategies (e.g., Boc protection for amines) and purification via recrystallization or column chromatography. Analytical validation using -NMR (to confirm stereochemistry) and LC-MS (to verify molecular weight) is critical .

Q. How should researchers assess the purity of this compound?

Purity is routinely evaluated using:

Q. What storage conditions ensure compound stability?

Store at -20°C in airtight, light-resistant containers under inert gas (N2 or Ar). Stability studies indicate ≥95% integrity over 5 years when stored correctly .

Q. Which analytical techniques resolve structural ambiguities in oxetan-3-yl derivatives?

- X-ray Crystallography : Definitive confirmation of stereochemistry (e.g., distinguishing 3R,4S vs. 3S,4R configurations) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., oxetane vs. oxane ring protons) .

Advanced Research Questions

Q. How can conflicting NMR data for oxetane-containing amines be resolved?

Discrepancies in coupling constants or chemical shifts often arise from solvent polarity or pH effects. For example:

- D2O vs. CDCl3 : Proton exchange in D2O can obscure NH signals; use CDCl3 with TMS for accurate integration .

- pH Adjustment : Protonation of the amine in acidic solvents alters electron density, shifting δ values by 0.5–1.0 ppm .

Q. What strategies optimize yield in reductive amination for this compound?

- Catalyst Screening : Test NaBH3CN vs. Pd/C-H2; the latter reduces steric hindrance in oxetane rings .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of oxane intermediates .

- Kinetic Monitoring : Track reaction progress via <sup>13</sup>C NMR to identify byproducts (e.g., over-reduction to secondary amines) .

Q. How do structural modifications impact biological activity in SAR studies?

- Oxetane Ring Substitution : Fluorination at the oxetane 3-position (e.g., 3-fluoro analogs) increases metabolic stability by reducing CYP450 oxidation .

- Hydrochloride Salt vs. Free Base : The salt form enhances aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base), critical for in vivo assays .

Q. What degradation pathways are observed under accelerated stability testing?

- Hydrolysis : Oxetane ring opening in aqueous buffers (pH < 3 or > 10) forms diol byproducts .

- Oxidation : Tertiary amines degrade to N-oxides under prolonged light exposure; mitigate with antioxidants (e.g., BHT) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 180–185°C vs. 190–195°C)?

- Purity Verification : Impurities (e.g., residual solvents) depress melting points; repeat DSC analysis after recrystallization .

- Polymorphism Screening : Use XRD to identify crystalline vs. amorphous forms, which have distinct thermal profiles .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.